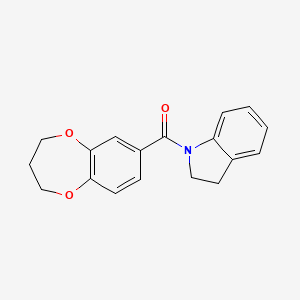
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline, also known as CERC-501, is a novel small molecule drug candidate that has been developed for the treatment of various neuropsychiatric disorders, such as depression, anxiety, and substance abuse disorders.
作用機序
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline acts as a selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of stress, mood, and reward pathways in the brain. By blocking the activity of KOR, this compound is thought to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are implicated in neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For instance, this compound has been found to increase the levels of dopamine and serotonin in certain brain regions, which are associated with mood regulation and reward processing. This compound has also been shown to reduce the expression of stress-related genes and proteins in the brain, indicating its potential anti-stress effects.
実験室実験の利点と制限
One of the major advantages of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline is its selectivity for KOR, which reduces the risk of unwanted side effects and toxicity. This compound is also relatively easy to synthesize and can be administered orally, which makes it a convenient drug candidate for clinical trials. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several future directions for the research and development of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline. One potential direction is to investigate its efficacy in treating other neuropsychiatric disorders, such as schizophrenia and post-traumatic stress disorder. Another direction is to explore the potential of this compound as a therapeutic agent for chronic pain management, as KOR is involved in pain signaling pathways. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential long-term effects on the brain and behavior.
合成法
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline can be synthesized through a multi-step process involving the reaction of 7-bromo-1,3-dihydro-benzo[c][1,2]oxathiin-4-one with 3,4-dihydroxybenzaldehyde and 2-aminobenzophenone in the presence of various reagents and catalysts. The final product is obtained through purification and isolation steps.
科学的研究の応用
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been extensively studied in various preclinical and clinical trials for its potential therapeutic effects on neuropsychiatric disorders. In preclinical studies, this compound has been shown to reduce stress-induced behaviors, improve cognitive function, and attenuate drug-seeking behavior in animal models of addiction. In clinical trials, this compound has been found to be safe and well-tolerated, with promising efficacy in reducing symptoms of depression and anxiety.
特性
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(19-9-8-13-4-1-2-5-15(13)19)14-6-7-16-17(12-14)22-11-3-10-21-16/h1-2,4-7,12H,3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWLXLQNKLHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C43)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
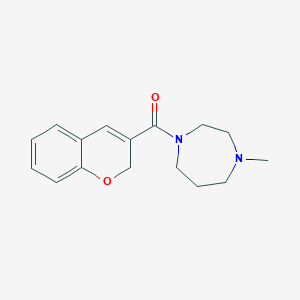



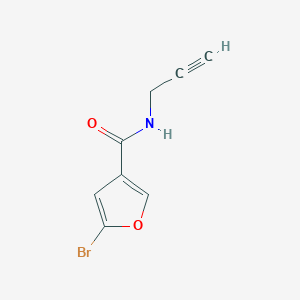

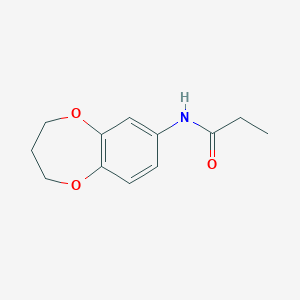
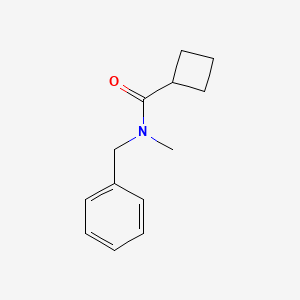

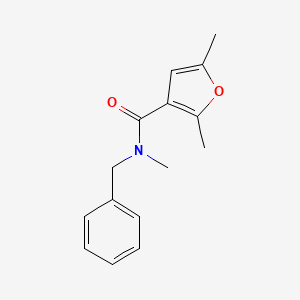
![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)
